molecular formula C9H7N3O2 B7979856 4-oxo-1H-quinazoline-6-carboxamide

4-oxo-1H-quinazoline-6-carboxamide

Cat. No.: B7979856
M. Wt: 189.17 g/mol
InChI Key: AHVBOKXTTGPSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-1H-quinazoline-6-carboxamide , a solid organic compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol, is a derivative of the privileged quinazolinone heterocyclic scaffold . This structure is a cornerstone in medicinal chemistry, serving as a key synthetic intermediate and pharmacophore for developing novel therapeutic agents, particularly in oncology. The quinazolinone core is extensively investigated for its ability to interact with multiple biological targets implicated in cancer progression. Researchers utilize this scaffold to design and synthesize potent inhibitors, including dual-target inhibitors that simultaneously modulate pathways such as phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) . These dual inhibitors represent an innovative strategy to overcome the limited efficacy and resistance associated with single-target therapies . Furthermore, quinazolinone derivatives have demonstrated significant potential against a range of other critical targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and tubulin, showing promising antiproliferative activity across various cancer cell lines such as prostate, breast, colon, and liver cancers . The 6-carboxamide moiety on this core structure is a common feature that enhances the compound's binding interactions and is frequently explored in structure-activity relationship (SAR) studies . This product is provided for research purposes as a building block in organic synthesis and drug discovery programs. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-oxo-1H-quinazoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-4H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVBOKXTTGPSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis-Amidation of 6-Cyanoquinazolin-4(3H)-one

A widely adopted method involves the sequential hydrolysis and amidation of 6-cyanoquinazolin-4(3H)-one. Initial hydrolysis of the nitrile group under acidic or basic conditions yields 4-oxo-1H-quinazoline-6-carboxylic acid. For example, refluxing 6-cyanoquinazolin-4(3H)-one in 6M HCl at 100°C for 12 hours achieves quantitative conversion to the carboxylic acid intermediate. Subsequent amidation employs coupling agents such as HATU or EDCI with amines. Using HATU and DIPEA in DMF, the carboxylic acid reacts with ammonia or substituted amines at room temperature, producing the carboxamide in 75–92% yield . This method is favored for its scalability and minimal byproducts.

Palladium-Catalyzed Carbonylation of 6-Bromoquinazolin-4(3H)-one

An alternative route utilizes 6-bromoquinazolin-4(3H)-one as the starting material. Under carbon monoxide atmosphere (1–3 bar), palladium catalysts (e.g., Pd(PPh₃)₄) mediate the insertion of CO into the C–Br bond, forming the carboxylic acid derivative. Subsequent amidation parallels the first method. Key advantages include compatibility with sensitive functional groups and reduced reaction times (4–6 hours) . However, catalyst costs and stringent CO handling limit industrial applicability.

Multi-Step Synthesis via Dimethyl Aminoterephthalate

A modular approach begins with dimethyl aminoterephthalate (6 ), which undergoes cyclization with phenyl isothiocyanate in refluxing pyridine to form 3-phenyl-2-thioxoquinazoline-4-one (7 ) . Alkylation with benzyl halides introduces substituents at the sulfur atom, followed by ester hydrolysis to yield 7-carboxyquinazolinones (10 , 11 ). Carbodiimide-mediated coupling with amines (e.g., neopentylamine) furnishes the carboxamide . This method allows precise control over the C2 and N3 positions, enabling structural diversification (Table 1).

Table 1. Representative Yields for Carboxamide Derivatives

Amine ReactantProductYield (%)
Neopentylamine19 85
Isopropylamine45 78
Morpholine20 92

One-Pot Three-Component Condensation

Recent innovations employ one-pot strategies to streamline synthesis. For instance, (2-aminophenyl)-oxo-acetic acid sodium salt (derived from isatin hydrolysis) reacts with aldehydes (e.g., 4-chlorobenzaldehyde) and ammonium acetate in ethanol under reflux . This yields 2-arylquinazoline-4-carboxylic acids, which are converted to acid chlorides using SOCl₂ and subsequently amidated with amines. The one-pot method reduces purification steps and achieves yields of 68–85% for carboxamides .

Cyclization of N-Acylanthranilic Acids

A mild cyclization protocol involves N-acylanthranilic acids and anilines. Heating N-acetylanthranilic acid with 4-methoxyaniline in acetic anhydride at 140°C induces cyclodehydration, directly forming 4-oxoquinazoline-6-carboxamide . This method circumvents intermediate isolation, achieving 87–98% yields without chromatography .

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Hydrolysis-AmidationHigh yield, scalabilityRequires harsh hydrolysis conditions
Palladium CarbonylationFunctional group toleranceHigh catalyst cost
Multi-Step SynthesisStructural versatilityLengthy reaction sequence
One-Pot CondensationOperational simplicityModerate yields
CyclizationNo intermediates, excellent yieldsLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-quinazoline-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogens, acids, and bases are commonly used to facilitate substitution reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide variety of products depending on the substituents involved.

Scientific Research Applications

4-oxo-1H-quinazoline-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 4-oxo-1H-quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

4-oxo-1H-quinazoline-6-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.

    Salicylsalicylic acid (CID 5161): Used in the treatment of various skin conditions.

    Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

Q & A

Q. What are the common synthetic routes for 4-oxo-1H-quinazoline-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted anthranilic acids with carboxamide precursors, followed by cyclization under acidic or basic conditions. Key steps include:

  • Cyclization Optimization : Use of catalysts like polyphosphoric acid (PPA) or microwave-assisted heating to enhance reaction efficiency and yield .
  • Purification : Column chromatography or recrystallization to isolate the pure product, monitored by HPLC or TLC .
  • Yield Improvement : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl components) and solvent selection (e.g., DMF for polar intermediates) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbonyl/carboxamide functionalities. For example, the 4-oxo group typically appears as a singlet near δ 160-165 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement, particularly to resolve tautomeric forms (e.g., 1H vs. 3H-quinazoline) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen its activity?

Methodological Answer:

  • In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) at concentrations of 1–50 µM, with staurosporine as a positive control .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data, such as disorder in the 4-oxo group or tautomerism?

Methodological Answer:

  • High-Resolution Data : Collect diffraction data at resolutions <1.0 Å to reduce ambiguity in electron density maps .
  • SHELX Refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, with restraints on bond lengths/angles for the quinazoline core .
  • Complementary Techniques : Pair crystallography with 15N^{15}N-NMR to probe tautomeric equilibria in solution .

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target affinity?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 6-position to enhance kinase binding; compare IC50_{50} values of analogs in tabular form (e.g., 6-Cl derivative IC50_{50} = 10.5 µM vs. 6-CH3_3 = 25 µM) .
  • Scaffold Hopping : Replace the carboxamide with sulfonamide or urea groups to test hydrophobic interactions .
  • QSAR Modeling : Use CoMFA or machine learning models trained on IC50_{50} datasets to predict optimal substituents .

Q. What strategies address low solubility and bioavailability in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Synthesize ester or glycoside derivatives to improve membrane permeability, with hydrolysis studies in simulated gastric fluid .
  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance aqueous solubility (e.g., 2-fold increase with HP-β-CD) .
  • In Vivo PK Profiling : Conduct bioavailability studies in rodent models, monitoring plasma concentrations via LC-MS/MS over 24 hours .

Q. How can computational tools predict off-target interactions or toxicity risks?

Methodological Answer:

  • Molecular Docking : Screen against the PDB database using AutoDock Vina to identify potential off-targets (e.g., COX-2 or hERG channels) .
  • Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to assess hepatotoxicity or mutagenicity risks based on structural alerts .
  • MD Simulations : Perform 100-ns simulations in GROMACS to evaluate binding stability to primary vs. secondary targets .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare protocols for cell lines (e.g., HT-29 vs. HCT-116), serum concentrations, and incubation times .
  • Meta-Analysis : Pool data from 5+ studies using random-effects models to identify outliers or dose-response trends .
  • Structural Validation : Re-examine compound purity (via HPLC) and tautomeric forms (via 15N^{15}N-NMR) to rule out batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.